Benzylamine, N-octyl-

Description

Evolution of Research Perspectives on N-Octylbenzylamine and Analogues

Research interest in N-octylbenzylamine and its analogues has evolved significantly over the years. Initially, these compounds were primarily considered as straightforward synthetic targets and building blocks within the broader class of primary and secondary amines, which are fundamental in the pharmaceutical and polymer industries. acs.org Early synthetic routes often involved classical methods such as the reaction of n-alkylamines with benzyl (B1604629) halides or reductive amination between an aldehyde and an amine. nih.govtandfonline.com

The focus has since shifted from mere synthesis to the exploration of function and application. Modern research employs these molecules in the development and validation of sophisticated catalytic systems. For instance, studies on the regio- and chemoselective Csp³–H arylation of benzylamines highlight a move towards precise, late-stage functionalization to rapidly create derivatives for structure-activity relationship studies. rsc.org This represents a significant leap from bulk synthesis to targeted molecular engineering. Furthermore, the comparison between the straight-chain n-octyl group and its branched-chain analogues in research, such as in the development of antimycotic agents, demonstrates a refined approach to understanding how subtle structural changes influence biological activity. nih.gov

Current Research Significance and Broad Scholarly Context

In the contemporary research landscape, N-octylbenzylamine and related N-alkylbenzylamines are frequently used as substrates in pioneering catalytic studies. A prominent area of investigation is the oxidative cleavage of C–N bonds, a challenging but important transformation in organic chemistry. acs.org Recent studies have shown that single-atom catalysts can effectively mediate this reaction in N-alkylbenzylamines. acs.orgresearchgate.net These compounds also feature in research on gold nanoparticle-catalyzed aerobic oxidation, where they serve as model substrates to test the efficacy and selectivity of new catalytic materials. mdpi.com

The benzylamine (B48309) scaffold is a well-established pharmacophore, and N-octylbenzylamine continues to be relevant in the design of new therapeutic agents. rsc.org A 2024 study detailed the synthesis of novel benzylamines, including N-octyl derivatives, and evaluated their potential as antimycotic (antifungal) agents against various yeast species. nih.gov This highlights the compound's direct relevance in addressing human health challenges. The broader scholarly context positions N-alkylbenzylamines not just as synthetic intermediates, but as crucial tools for advancing catalysis and medicinal chemistry.

Interdisciplinary Relevance in Chemical Sciences and Applied Chemistry

The applications of N-octylbenzylamine and its structural relatives extend across multiple chemical disciplines, underscoring its interdisciplinary importance.

Medicinal Chemistry and Pharmacology: The benzylamine core is integral to drug design. rsc.org Researchers have synthesized and evaluated genistein-O-alkylbenzylamine derivatives as potential multifunctional agents for treating Alzheimer's disease. qyaobio.com Furthermore, N-octylbenzylamine itself has been investigated as a scaffold for new antifungal drugs. nih.gov

Materials Science and Polymer Chemistry: As derivatives of primary benzylamines, these compounds are considered important building blocks for the polymer industry. acs.org Research into co-polymers incorporating N-octyl benzamide (B126) units indicates their utility in creating new materials with specific properties. researchgate.net

Biophysical Chemistry: The interaction of molecules with biological membranes is a critical area of study. N-octylbenzylamine has been used in studies to determine the phospholipophilicity of amines using techniques like immobilized artificial membrane high-performance liquid chromatography (IAM-HPLC). uu.nl These studies are crucial for predicting a compound's behavior in biological systems. uu.nl

Agricultural and Environmental Science: In a unique application, quaternary ammonium (B1175870) salts derived from n-alkylbenzylamines, including the n-octyl variant, have been studied as inhibitors of ice nucleation activity in bacteria, a phenomenon that can cause frost damage to plants. tandfonline.com

Table 2: Summary of Research Applications for N-Octylbenzylamine and Analogues An interactive table summarizing the diverse applications of the compound and its relatives across various scientific fields.

| Research Area | Specific Application | Relevant Field(s) |

|---|---|---|

| Advanced Catalysis | Substrate for oxidative C-N bond cleavage with single-atom catalysts. acs.orgresearchgate.net | Organic Chemistry, Materials Science |

| Medicinal Chemistry | Scaffold for novel antimycotic agents. nih.gov | Pharmacology, Drug Discovery |

| Medicinal Chemistry | Core structure in designing potential treatments for Alzheimer's disease. qyaobio.com | Neuropharmacology, Drug Design |

| Biophysical Chemistry | Model compound for studying partitioning into phospholipid membranes. uu.nl | Physical Chemistry, Biochemistry |

| Agricultural Science | Precursor for derivatives that inhibit bacterial ice nucleation. tandfonline.com | Microbiology, Plant Science |

| Polymer Science | Building block for functional co-polymers. acs.orgresearchgate.net | Materials Science, Polymer Chemistry |

Structure

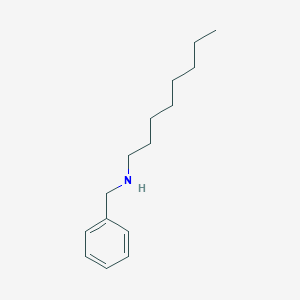

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-benzyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYPROVLGPMATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168157 | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-16-9 | |

| Record name | N-Octylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzylamine, N Octyl

Established Synthetic Routes for Benzylamine (B48309), N-octyl-

Traditional methods for synthesizing N-octylbenzylamine primarily rely on two robust and well-documented strategies: reductive amination and direct alkylation. These methods are valued for their reliability and versatility in forming the crucial carbon-nitrogen bond.

Reductive Amination Strategies Employing N-Octylamine Precursors

Reductive amination is a highly efficient, two-step process for preparing amines. pearson.com The synthesis of N-octylbenzylamine via this route involves the initial reaction of benzaldehyde (B42025) with n-octylamine to form an intermediate imine (a Schiff base). This condensation is typically carried out under slightly acidic conditions. youtube.com The subsequent and critical step is the reduction of the C=N double bond of the imine to yield the target secondary amine, N-octylbenzylamine. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Intermediate | Reducing Agent | Product |

| Benzaldehyde | n-Octylamine | N-benzylideneoctan-1-amine (Imine) | Sodium borohydride / Sodium cyanoborohydride | Benzylamine, N-octyl- |

Alkylation Approaches in the Synthesis of N-Octylbenzylamine Structures

Direct N-alkylation offers another classical route to N-octylbenzylamine. This method involves the reaction of benzylamine with an octyl halide, such as 1-bromooctane or 1-iodooctane, via a nucleophilic substitution reaction. researchgate.net The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net

A significant challenge in this approach is controlling the degree of alkylation. The primary amine starting material can react with the alkyl halide, but the desired secondary amine product (N-octylbenzylamine) is also nucleophilic and can react further with the alkyl halide to produce an undesired tertiary amine (N,N-dioctylbenzylamine). masterorganicchemistry.com To favor mono-alkylation, reaction conditions must be carefully controlled, often by using an excess of the primary amine. researchgate.net The use of specific bases, such as cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF), has been shown to promote selective mono-N-alkylation by suppressing the undesired dialkylation. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Benzylamine | 1-Bromooctane | Cesium Carbonate (Cs₂CO₃) | N,N-dimethylformamide (DMF) | Benzylamine, N-octyl- |

Advanced Synthetic Techniques for N-Octylbenzylamine Derivatives

Modern synthetic chemistry has introduced advanced techniques that offer greater control, efficiency, and environmental compatibility. These methods are applied to the synthesis of derivatives and polymers related to N-octylbenzylamine.

Chain-Growth Polycondensation for Poly(N-octyl benzamide) and Related Polymers

Chain-growth polycondensation is a sophisticated polymerization technique used to create well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com This method has been successfully applied to the synthesis of poly(N-octyl-p-benzamide). researchgate.net The process involves the polymerization of a monomer, such as phenyl 4-(octylamino)benzoate, initiated by a suitable compound like phenyl 4-nitrobenzoate (B1230335) in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). acs.org

This technique allows for the synthesis of block copolymers with precise structures. For instance, a block copolymer of poly(N-octyl-p-benzamide) and poly(p-benzamide) can be synthesized by the sequential addition of different monomers. acs.org This level of control is a significant advancement over traditional polycondensation methods. mdpi.com

| Polymerization Method | Monomer Example | Initiator | Base | Resulting Polymer |

| Chain-Growth Polycondensation | Phenyl 4-(octylamino)benzoate | Phenyl 4-nitrobenzoate | LiHMDS | Poly(N-octyl-p-benzamide) |

Solvent-Free Reaction Protocols Involving Benzylamine Intermediates (e.g., Aza-Michael Additions)

In line with the principles of green chemistry, solvent-free reaction protocols have gained prominence. The aza-Michael addition, which forms a C-N bond through the addition of an amine to an α,β-unsaturated carbonyl compound, can be conducted under such conditions. mdpi.com While not a direct synthesis of N-octylbenzylamine itself, these protocols demonstrate advanced methodologies involving the benzylamine structural unit.

For example, the aza-Michael addition of benzylamine to various acrylates can be performed without a solvent, often using a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or acidic alumina. mdpi.comresearchgate.net These reactions are atom-economical and reduce environmental impact by eliminating the need for organic solvents. nih.gov The development of solvent-free methods is a key area of research for creating more sustainable chemical processes. nih.gov

Microwave-Assisted Synthesis in N-Octylbenzylamine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijnrd.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. rsc.orgacs.org This is due to efficient and direct heating of the reaction mixture through dielectric heating. rsc.org

This technology can be applied to the established synthetic routes for N-octylbenzylamine. For instance, the reductive amination of benzaldehyde and an amine or the N-alkylation of benzylamine can be significantly expedited under microwave irradiation. at.uarsc.org Solvent-free, microwave-assisted aza-Michael additions involving benzylamine have also been reported, combining the benefits of both advanced techniques to provide rapid and environmentally friendly synthetic protocols. mdpi.comresearchgate.net

| Reaction Type | Heating Method | Typical Reaction Time (Conventional) | Typical Reaction Time (Microwave) | Key Advantage |

| Reductive Amination | Conventional Oil Bath | Hours | Minutes | Speed, Efficiency |

| N-Alkylation | Conventional Reflux | Hours | Minutes | Speed, Higher Yields |

| Aza-Michael Addition | Conventional Heating | Hours | Minutes to < 1 hour | Speed, Green Chemistry |

Strategic Use of Williamson Ether Synthesis in Benzylamine Precursor Preparation

While the Williamson ether synthesis is a cornerstone method for the formation of ethers from an organohalide and an alkoxide, its direct application to the synthesis of N-octylbenzylamine's immediate precursors is not the most common strategy. The Williamson synthesis is fundamentally an O-alkylation process. However, a conceptually similar approach, the N-alkylation of a primary amine, is the predominant method for preparing N-octylbenzylamine.

This analogous N-alkylation involves the reaction of a primary amine with an alkyl halide. In the context of synthesizing Benzylamine, N-octyl-, two primary pathways exist: the reaction of benzylamine with an octyl halide or the reaction of octylamine (B49996) with a benzyl (B1604629) halide. The more common and efficient of these is the N-alkylation of benzylamine with an octyl halide, such as 1-bromooctane. This reaction is a nucleophilic substitution where the nitrogen atom of benzylamine acts as the nucleophile, displacing the halide from the octyl chain.

To prevent over-alkylation, which would lead to the formation of a tertiary amine (N,N-dioctylbenzylamine), careful control of reaction conditions is crucial. This includes managing the stoichiometry of the reactants, often using an excess of the primary amine. The use of specific bases, such as cesium hydroxide, has been shown to promote selective mono-N-alkylation of primary amines, yielding secondary amines in high yields with minimal formation of tertiary amine byproducts.

Table 1: Comparison of Synthetic Strategies for N-Octylbenzylamine

| Synthetic Strategy | Reactant 1 | Reactant 2 | Key Considerations |

| N-Alkylation | Benzylamine | 1-Bromooctane | Control of stoichiometry to prevent over-alkylation. Use of bases like cesium hydroxide can improve selectivity for the secondary amine. |

| Reductive Amination | Benzaldehyde | Octylamine | Requires a reducing agent (e.g., sodium borohydride) to reduce the intermediate imine. |

Investigation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of Benzylamine, N-octyl- is characterized by the presence of the secondary amine functionality, the benzyl group, and the octyl chain. These structural features allow for a variety of chemical transformations.

Nucleophilic Addition Reactions of Benzylamine, N-octyl- Analogues

Secondary amines like N-octylbenzylamine can react with carbonyl compounds, such as aldehydes and ketones, to form enamines or, if the intermediate iminium ion is trapped, can participate in nucleophilic addition reactions. While direct nucleophilic addition to the nitrogen of N-octylbenzylamine is not typical, the compound can serve as a precursor to species that readily undergo such reactions.

For instance, the reaction of N-octylbenzylamine with an aldehyde will transiently form an iminium ion. This electrophilic species is susceptible to attack by a wide range of nucleophiles. This three-component reaction, often referred to as a Mannich-type reaction, allows for the introduction of a new substituent at the carbon alpha to the nitrogen atom. The specific nucleophiles can vary from carbanions to organometallic reagents, leading to the formation of more complex amine structures.

Oxidative Coupling Processes of Benzylamine Structures

The secondary amine functionality in N-octylbenzylamine is susceptible to oxidation. Oxidative coupling reactions of benzylamine and its derivatives can lead to the formation of imines. In the case of N-octylbenzylamine, oxidative coupling is not the primary reaction pathway as it is a secondary amine. However, the oxidation of the N-H bond followed by subsequent reactions is a known transformation.

More relevant to benzylamine structures in general is the oxidative coupling of primary benzylamines to form N-benzylidenebenzylamines. nih.gov Various catalytic systems, including those based on copper, have been developed for this transformation. These reactions typically proceed in the presence of an oxidant and can be influenced by the nature of the substituents on the aromatic ring. While not a direct coupling of N-octylbenzylamine with itself, understanding these processes provides insight into the potential oxidative reactivity of the benzylamine core.

Deamination Reactions of Benzylamine Derivatives

Deamination, the removal of an amino group, can be a challenging transformation for secondary amines like N-octylbenzylamine. Direct deamination methods often involve harsh conditions. One approach involves the conversion of the amine to a good leaving group, followed by nucleophilic displacement or elimination.

For benzylamine derivatives, deamination can also be achieved through oxidative methods. Certain enzymatic and chemical oxidation processes can lead to the formation of an imine, which can then be hydrolyzed to a carbonyl compound (benzaldehyde in this case) and the corresponding primary amine (octylamine). Catalytic systems, sometimes involving ruthenium complexes, have been explored for the oxidative deamination of primary amines, which can provide insights into potential pathways for secondary amines. researchgate.net

Functionalization Strategies for the N-Octylbenzylamine Core

The aromatic ring of the benzyl group in N-octylbenzylamine is amenable to functionalization through electrophilic aromatic substitution reactions. The N-octylamino group (-NH-octyl) attached to the benzylic carbon is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution.

Common electrophilic aromatic substitution reactions that can be applied to the N-octylbenzylamine core include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The specific conditions for these reactions would need to be optimized to account for the presence of the secondary amine, which can also react with the electrophilic reagents.

Table 2: Potential Functionalization Reactions of the N-Octylbenzylamine Core

| Reaction | Reagents | Expected Product Position(s) |

| Nitration | HNO3, H2SO4 | ortho, para |

| Bromination | Br2, FeBr3 | ortho, para |

| Sulfonation | SO3, H2SO4 | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | ortho, para |

Catalysis and Reaction Engineering Involving Benzylamine, N Octyl

Benzylamine (B48309), N-octyl- as a Component or Precursor in Catalytic Systems

While specific documented instances of N-octylbenzylamine as a primary catalyst component are limited in readily available literature, its chemical structure—a secondary amine with both alkyl and benzyl (B1604629) substituents—suggests potential roles in several catalytic paradigms.

The nitrogen atom in N-octylbenzylamine possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to a metal center. In this capacity, it could function as a ligand in transition metal catalysis. Ligands are crucial in stabilizing metal catalysts and modulating their electronic and steric properties, which in turn influences their activity, selectivity, and stability. rsc.org The nature of the metal-ligand bond can range from a predominant sigma-dative bond to more complex interactions. mdpi.com The presence of both a flexible n-octyl chain and a more rigid benzyl group could offer unique steric bulk and solubility properties in various reaction media.

Alternatively, N-octylbenzylamine could function as a promoter. A promoter is a substance added to a catalyst to improve its performance, even though it may have little to no catalytic effect on its own. britannica.com Promoters can alter the chemical or physical properties of the catalyst's active sites. britannica.comunacademy.com For instance, an amine could interact with a catalyst surface, influencing the adsorption of reactants or modifying the electronic structure of the active component. britannica.com While general examples like the use of molybdenum to promote iron catalysts in the Haber-Bosch process are well-known, specific applications of N-octylbenzylamine in this role are not prominently documented in scientific literature. unacademy.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. organic-chemistry.org Amines are a foundational class of organocatalysts, capable of activating substrates through various mechanisms, such as enamine or iminium ion formation. organic-chemistry.orgmdpi.com Given its secondary amine structure, N-octylbenzylamine could theoretically participate in such catalytic cycles. For example, it could react with a carbonyl compound to form an enamine intermediate, which then acts as a nucleophile.

However, the field of asymmetric organocatalysis typically employs chiral amines to induce stereoselectivity, a feature that standard N-octylbenzylamine lacks. frontiersin.org The development of organocatalysis has led to a wide array of specialized catalysts, including those based on proline, Cinchona alkaloids, and N-heterocyclic carbenes (NHCs), which mediate complex transformations with high efficiency and selectivity. mdpi.comrsc.org While N-octylbenzylamine fits the broad definition of a potential organocatalyst due to its amine functional group, its application in this area has not been a significant focus of research compared to more structurally complex or chiral amines.

Catalytic Activity of Benzylamine Derivatives and Related Structures

While N-octylbenzylamine itself is not widely cited as a catalyst, the benzylamine moiety is a key participant in numerous catalytic reactions. These reactions provide insight into the potential reactivity of N-octylbenzylamine as a substrate in similar systems.

Photocatalysis, which uses light to drive chemical reactions, has been effectively applied to the oxidation of benzylamines. A common transformation is the oxidative coupling of primary benzylamines to form the corresponding imines, which are valuable intermediates in organic synthesis. These reactions are often performed under mild conditions using visible light.

For example, research has shown that benzylamine can be efficiently oxidized to N-benzylidenebenzylamine using metal-organic framework (MOF) composites as photocatalysts. mdpi.com In these systems, photoexcitation of the MOF generates electron-hole pairs. The holes promote the oxidation of benzylamine, while the electrons can be used to reduce protons, generating hydrogen gas simultaneously. mdpi.com Other studies have utilized different photocatalysts, such as potassium poly(heptazine imide) (K-PHI), where the reaction environment, including the presence of CO2, can significantly boost the conversion rate. google.com

A plausible mechanism involves the oxidation of benzylamine by photogenerated holes to form a radical cation, which then undergoes further steps to yield the imine product. unacademy.commolaid.com The efficiency of these reactions can be very high, with some systems achieving near-quantitative conversion and selectivity. unacademy.com

Table 1: Examples of Photocatalytic Oxidation of Benzylamine Derivatives This table is interactive. You can sort and filter the data.

| Photocatalyst | Substrate | Primary Product | Conditions | Yield/Conversion |

|---|---|---|---|---|

Research has demonstrated that the electro-oxidation of benzylamine can be coupled with the cathodic hydrogen evolution reaction (HER) to co-produce valuable chemicals (like benzonitrile) and hydrogen gas at significantly lower cell voltages compared to conventional water electrolysis. Current time information in Bangalore, IN.beilstein-journals.orgnih.gov For instance, using bifunctional electrocatalysts like W-doped Ni₂P nanoarrays, a voltage of only 1.41 V was required to achieve a current density of 10 mA cm⁻², with high Faradaic efficiency for benzonitrile (B105546) synthesis. Current time information in Bangalore, IN. The presence of benzylamine in the electrolyte can also directly enhance the HER; studies on a copper electrode showed that benzylamine lowered the activation energy for hydrogen evolution from 94.6 kJ mol⁻¹ to 33.0 kJ mol⁻¹, acting as a proton carrier at the electrode-solution interface. britannica.com

Table 2: Performance of Electrocatalytic Systems Involving Benzylamine Oxidation This table is interactive. You can sort and filter the data.

| Electrocatalyst | Coupled Reaction | Performance Metric | Anodic Product (FE) |

|---|---|---|---|

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in separation and reusability. Benzylamine and its derivatives are common substrates in these systems. For instance, heterogeneous nickel catalysts are used for the reductive amination of benzyl alcohols to produce primary benzylamines. frontiersin.org Conversely, the selective hydrogenation of benzonitrile to benzylamine is another important industrial process that relies on heterogeneous catalysts, such as supported palladium or cobalt systems, to achieve high yield and selectivity. mdpi.com

Furthermore, the benzylamine structure serves as a building block in the synthesis of more complex molecules using heterogeneous catalysts. An example is the synthesis of 2-substituted benzimidazoles, which are important pharmaceutical scaffolds. This can be achieved through the oxidative coupling of benzylamines with 1,2-diaminobenzene using magnetically recoverable catalysts like copper nanoparticles immobilized on a support. researchgate.net Metal-organic frameworks (MOFs) have also been employed as heterogeneous catalysts for such condensation reactions, highlighting the versatility of benzylamine-based architectures in building molecular complexity. researchgate.netrsc.org These examples underscore the role of the benzylamine functional group as a reactive handle in transformations facilitated by solid-phase catalysts.

Mechanistic Studies in Catalytic Systems

Mechanistic studies are fundamental to understanding and optimizing catalytic processes involving Benzylamine, N-octyl-. By investigating reaction pathways, kinetics, and the principles of catalysis, researchers can enhance reaction efficiency, selectivity, and yield.

Reaction Pathway Elucidation in Catalyzed Benzylamine Transformations

The elucidation of reaction pathways is crucial for understanding how Benzylamine, N-octyl- is transformed under catalytic conditions. A significant area of research has been the selective functionalization of C(sp³)–H bonds, which are typically unreactive. One notable transformation is the C(sp³)–H arylation of benzylamines. rsc.org

Mechanistic studies have revealed that the reaction pathway can be precisely controlled to achieve high regioselectivity. For instance, in transformations involving benzylamines, a key challenge is directing the reaction to the desired C-H bond. In the case of related compounds like N,N-dimethylbenzylamine, single electron transfer (SET) catalysis alone typically leads to functionalization at the N-methyl group through the formation of an aminium radical cation. rsc.org However, by introducing a co-catalyst, the reaction pathway can be diverted.

The addition of a hydrogen atom transfer (HAT) catalyst precursor, such as thiobenzoic acid, completely alters the regioselectivity, favoring arylation at the N-benzylic position. rsc.org This switch in the reaction pathway is a cornerstone of achieving desired transformations for a range of primary, secondary, and tertiary benzylamines, including N-octylbenzylamine. rsc.org The elucidated pathway involves the selective generation of a sulfur-centered radical from the HAT catalyst. This radical then selectively abstracts a hydrogen atom from the N-benzylic position of the benzylamine, overriding the inherent electronic preference for reaction at other sites. rsc.org This approach of disassembling a complex reaction into its elementary steps allows for a detailed understanding and manipulation of the catalytic cycle. nih.gov

This method's applicability to late-stage functionalization highlights its importance in complex molecule synthesis. rsc.org The general pathway can be summarized as the selective generation of a radical at the benzylic position via HAT, which then participates in the C-C bond-forming arylation step.

Kinetic Analysis of Catalytic Reactions

Kinetic analysis provides quantitative insight into reaction rates, the influence of reactant and catalyst concentrations, and catalyst deactivation, which are essential for elucidating reaction mechanisms. wikipedia.orgbham.ac.uk Techniques like Reaction Progress Kinetic Analysis (RPKA) are employed to determine the rate laws of chemical reactions under synthetically relevant conditions, where the concentrations of multiple species change over time. wikipedia.org This method can reveal unexpected behaviors such as induction periods, changes in mechanism, or catalyst inhibition. wikipedia.org

For a catalytic reaction involving Benzylamine, N-octyl-, a kinetic study would aim to determine the reaction order with respect to the amine, the arylating agent, and the catalysts. A hypothetical kinetic experiment could yield data on how the initial reaction rate changes with varying concentrations of the reactants and catalysts.

Table 1: Hypothetical Initial Rate Data for the Arylation of Benzylamine, N-octyl- This table is illustrative and provides a hypothetical representation of kinetic data.

| Experiment | [Benzylamine, N-octyl-] (M) | [Aryl Halide] (M) | [Photocatalyst] (mol%) | [HAT Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 | 5.0 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1.0 | 5.0 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 | 5.0 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2.0 | 5.0 | 2.4 x 10⁻⁵ |

From such data, one could deduce the reaction order for each component. For instance, the data in Table 1 suggests the reaction is first-order with respect to Benzylamine, N-octyl- and the photocatalyst, zero-order with respect to the aryl halide, and first-order with respect to the HAT catalyst under these conditions.

More advanced methods like Continuous Addition Kinetic Elucidation (CAKE) can determine the reactant and catalyst orders, rate constant, and catalyst inhibition from a single experiment by continuously injecting a catalyst while monitoring the reaction progress. rsc.org The kinetics of photocatalyzed reactions, in particular, require careful analysis, as the rate can be limited by factors such as light intensity, electron transfer rates, or mass transfer of reactants. frontiersin.org

Principles of Synergistic Catalysis (e.g., Single Electron Transfer/Hydrogen Atom Transfer)

Synergistic catalysis is a powerful strategy where two distinct catalysts simultaneously activate two different substrates, enabling transformations that are otherwise difficult or inefficient. wikipedia.orgrsc.org This approach works by concurrently raising the energy of the highest occupied molecular orbital (HOMO) of one substrate (the nucleophile) and lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the other (the electrophile). princeton.edu

A prime example relevant to Benzylamine, N-octyl- transformations is the combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This dual catalytic system enables the highly regioselective and chemoselective C(sp³)–H arylation of benzylamines. rsc.org

The process unfolds through the following principles:

Single Electron Transfer (SET): A photoredox catalyst, upon excitation by visible light, initiates the process. In many amine functionalization reactions, the catalyst would oxidize the amine to an aminium radical cation. However, in this synergistic system, the HAT catalyst precursor is preferentially oxidized. rsc.org In other systems, SET oxidation can be used to generate electrophilic radical cations from electron-rich molecules, reversing their typical reactivity. rsc.org

Hydrogen Atom Transfer (HAT): The oxidized HAT catalyst precursor generates a radical (e.g., a sulfur-centered radical) that is a potent but selective hydrogen abstractor. rsc.org This HAT catalyst selectively abstracts a hydrogen atom from the N-benzylic C–H bond of Benzylamine, N-octyl-. This step is crucial for controlling the site of functionalization. rsc.orgnih.gov The ability of the HAT process to efficiently trap the resulting radical minimizes unwanted side reactions. rsc.org

This synergistic approach allows for the selective activation of a specific C-H bond without requiring pre-functionalization of the substrate. rsc.orgnih.gov The discovery of a thiocarboxylate-based HAT catalyst was instrumental in achieving N-benzyl selectivity, as it overrides the inherent selectivity that would be observed under SET-only conditions. rsc.org

Table 2: Effect of Catalytic System on the Arylation of a Benzylamine Derivative Based on findings for the arylation of N,N-dimethylbenzylamine, demonstrating the principle applicable to other benzylamines. rsc.org

| Entry | Catalytic System | Major Product | Yield |

|---|---|---|---|

| 1 | SET Catalyst Only (Photocatalyst) | N-methyl arylation | High |

This table illustrates the dramatic shift in selectivity and efficiency achieved by employing a synergistic catalytic system.

Applications in Advanced Materials Science

Synthesis and Characterization of Benzylamine (B48309), N-octyl- Derived Polymers

The incorporation of N-octylbenzylamine moieties into polymer backbones allows for the precise tuning of material properties. This is particularly evident in the synthesis of specialized polyamides where the N-octyl group influences solubility, thermal characteristics, and molecular arrangement.

Copolybenzamide Synthesis and Architectural Control

The synthesis of well-defined copolybenzamides has been achieved through chain-growth condensation polymerization (CGCP) utilizing monomers derived from N-octylbenzylamine structures. rsc.org For instance, a series of copolybenzamides (PBA) were synthesized using 4-(octylamino)benzoate (M4OB) and methyl 3-(4-(octyloxy)benzylamino) benzoate (B1203000) (M3OOB) as co-monomers. rsc.org This method allows for the creation of copolymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

A key aspect of architectural control is the ability to selectively deprotect certain groups to introduce new functionalities. In the case of P(M3OOB-co-M4OB) copolybenzamides, the 4-(octyloxy)benzyl protecting group can be removed to yield P(M3NH-co-M4OB) copolymers. rsc.org These resulting N-H-containing copolybenzamides exhibit good solubility in organic solvents and can form hydrogen bonds, a crucial feature for creating miscible polymer blends. rsc.org This synthetic strategy provides a pathway to novel copolybenzamides with tailored architectures for specific applications. rsc.org

Molecular Weight Distribution Control in Poly(N-octyl benzamide) Synthesis

Significant advancements have been made in controlling the molecular weight and polydispersity index (PDI) of polyamides containing N-alkyl substituents. Chain-growth polycondensation has proven to be a highly effective method for synthesizing poly(N-octyl benzamide) with a controlled molecular weight and a narrow molecular weight distribution. tandfonline.comuobasrah.edu.iq

In one approach, the polycondensation of 4-(N-octylamino)benzoylbenzoxazolin-2-thione was initiated with p-nitrobenzoyl chloride, using EtMgBr as an activator. tandfonline.com This technique allowed for the number average molecular weight (Mn) of the resulting polymer to be controlled within the range of 10³–10⁴ while maintaining a narrow Mw/Mn of approximately 1.15. tandfonline.com Similarly, poly(N-fluoroalkyl benzamide) has been synthesized with a tailored Mn of up to 25,000 and a PDI maintained below 1.2. tandfonline.comlemmel.net The resulting poly(N-octyl benzamide) exhibits a higher contact angle against water compared to its non-fluorinated counterpart, indicating its potential for creating novel amphiphilic block copolymers. tandfonline.com

Another study demonstrated the synthesis of a block copolymer of poly(N-octyl-p-benzamide) and poly(p-benzamide) with a controlled molecular weight and low polydispersity. uobasrah.edu.iq This was achieved by polymerizing phenyl 4-(octylamino)benzoate in the presence of an initiator, followed by the addition of a second monomer. uobasrah.edu.iq The ability to precisely control these parameters is crucial for tailoring the macroscopic properties of the final material.

Table 1: Molecular Weight and Polydispersity Data for N-Octylbenzamide Derived Polymers

| Polymer Type | Monomer(s) | Initiator/Activator | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| Poly(N-octyl benzamide) | 4-(N-octylamino)benzoylbenzoxazolin-2-thione | p-nitrobenzoyl chloride / EtMgBr | 10,000 - 13,000 | ~1.15 | tandfonline.com |

| Poly(N-fluoroalkyl benzamide) | 4-(N-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctylamino) benzoylbenzoxazolin-2-thione | p-nitrobenzoyl chloride / EtMgBr | up to 25,000 | < 1.2 | tandfonline.comlemmel.net |

| Poly(N-H Benzamide-co-N-Octyl Benzamide) | 4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino) benzoate | Not Specified | 10,000 - 13,000 | < 1.40 | rsc.org |

| Block copolymer of poly(N-octyl-p-benzamide) and poly(p-benzamide) | Phenyl 4-(octylamino)benzoate and phenyl 4-(4-octyloxybenzylamino)benzoate | Phenyl 4-nitrobenzoate (B1230335) / base | Controlled | Low | uobasrah.edu.iq |

Modification and Compatibility Studies of Polymer Blends and Composites Using N-Octylbenzylamine Structures

The unique chemical structure of N-octylbenzylamine derivatives makes them excellent candidates for modifying and compatibilizing polymer blends and composites. rsc.org Polymer blends are physical mixtures of two or more polymers that are not chemically bonded. biolinscientific.com The properties of these blends are highly dependent on the miscibility of the components. okstate.edu

A study on blends of well-defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s (PNHBA) and Nylon 6 demonstrated the compatibilizing effect of the N-octylbenzylamine-derived copolymer. rsc.org The presence of N-H groups in the PNHBA allows for hydrogen bonding with the amide groups in Nylon 6, leading to improved miscibility. rsc.org The miscibility of these blends was confirmed through various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), FT-IR spectroscopy, and transmission electron microscopy (TEM). rsc.org This research highlights the potential of using copolymers containing N-octylbenzylamine structures to create practical polymer blends with enhanced properties. rsc.org

Interfacial Phenomena and Surface Chemistry Applications of N-Octylbenzylamine Derivatives

The amphiphilic nature of N-octylbenzylamine, with its nonpolar octyl tail and polar benzylamine head, suggests its utility in applications involving interfacial phenomena and surface chemistry. While direct studies on the interfacial tension of N-octylbenzylamine are not extensively available, the behavior of similar n-alkylbenzylamines provides valuable insights.

Research on n-alkylbenzylamines, including n-octylbenzylamine, has shown their effectiveness as inhibitors of the ice nucleating activity of certain bacteria. tandfonline.com This inhibitory action is attributed to their surface-active properties, where the molecules orient at interfaces and disrupt the processes leading to ice crystal formation. tandfonline.com The synthesis of these compounds involves the reaction of n-alkylamines with benzyl (B1604629) bromide. tandfonline.com

The study of interfacial properties is crucial in understanding how different phases interact. aocs.org In systems containing two immiscible liquids, such as oil and water, the interfacial tension is a key parameter. uobasrah.edu.iq The molecular structure of compounds like N-octylbenzylamine allows them to potentially act at these interfaces, reducing interfacial tension and stabilizing emulsions. This is a fundamental concept in the development of surfactants and emulsifiers. lemmel.net

Chemical Roles in Surfactant and Emulsifier Precursor Development

N-octylbenzylamine serves as a potential precursor for the development of surfactants and emulsifiers due to its inherent amphiphilic structure. Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. nih.gov Emulsifiers are a type of surfactant that stabilize emulsions, which are mixtures of immiscible liquids like oil and water. firp-ula.org

The synthesis of surfactants often involves the chemical modification of a hydrophobic molecule (like the octyl-benzyl portion of N-octylbenzylamine) to introduce a hydrophilic head group. For example, new series of surfactants, such as N-alkylamino-1-deoxylactitols, have been prepared and utilized for their surface-active properties. google.com While this specific example does not use N-octylbenzylamine, it illustrates the principle of converting an amine into a surfactant.

The effectiveness of an emulsifier is often characterized by its hydrophilic-lipophilic balance (HLB). lemmel.net Emulsifiers with low HLB values are more soluble in oil and are used for water-in-oil (W/O) emulsions, while those with high HLB values are more water-soluble and are used for oil-in-water (O/W) emulsions. lemmel.net By modifying the polar head group of N-octylbenzylamine, its HLB value could be tailored for specific surfactant or emulsifier applications.

Mechanistic Insights into Corrosion Inhibition by Benzylamine Derivatives

Benzylamine and its derivatives have been investigated as corrosion inhibitors for various metals in acidic environments. firp-ula.org The mechanism of corrosion inhibition by these organic compounds typically involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov

The effectiveness of these inhibitors is largely dependent on their chemical structure, particularly the presence of heteroatoms (like nitrogen in the amine group), aromatic rings, and multiple bonds. These features act as active centers for adsorption on the metal surface. The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecules and the metal. firp-ula.org

Studies on various heterocyclic compounds, including benzimidazole (B57391) and pyrimidine (B1678525) derivatives, have shown that they are excellent corrosion inhibitors for steel in acidic solutions. firp-ula.org The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.gov Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the inhibition efficiency of these compounds. nih.gov The results often indicate that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.

Investigation of Biological Activities and Mechanisms in Vitro Studies

In Vitro Antimicrobial Efficacy Studies of N-Octylbenzylamine Analogues

While specific studies focusing solely on the antimicrobial potency of the parent compound, N-octylbenzylamine, are not extensively detailed in the reviewed literature, research on its analogues provides significant insight into the potential efficacy of this chemical scaffold. The antimicrobial activity of these derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com

The antibacterial potential of compounds related to N-octylbenzylamine has been investigated against a range of both Gram-positive and Gram-negative bacteria. For instance, studies on benzofuran-triazole hybrids, which incorporate a benzylamine-like moiety, have demonstrated notable antibacterial action. nih.gov One derivative, compound 10b (with 3,4-dimethyl substituents), showed potent activity against Bacillus subtilis, with a MIC value of 1.25 µg/mL, which was comparable to the standard antibiotic penicillin. nih.gov Another analogue, 10a , was particularly effective against Escherichia coli, with a MIC of 1.80 µg/mL. nih.gov

Similarly, research into chromone (B188151) derivatives highlighted that a lipophilic 2-alkyl moiety, akin to the N-octyl group, was crucial for antibacterial effects. acs.org A specific chromone derivative, Compound 36 , was highly potent against Staphylococcus aureus and Enterococcus faecalis, with MIC values of 3.13 µg/mL and 6.25 µg/mL, respectively. acs.org The modification of the benzylamine (B48309) structure, such as repositioning a lipophilic tail on the benzyl (B1604629) ring, has also been shown to yield compounds with significant activity against clinically important strains like MRSA USA300, achieving MIC values as low as 4 µg/ml. researchgate.net

| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzofuran-Triazole Hybrid (10b) | Bacillus subtilis | 1.25 | nih.gov |

| Benzofuran-Triazole Hybrid (10a) | Escherichia coli | 1.80 | nih.gov |

| Chromone Derivative (36) | Staphylococcus aureus | 3.13 | acs.org |

| Chromone Derivative (36) | Enterococcus faecalis | 6.25 | acs.org |

| Benzo[d]isothiazol-3(2H)-one Derivative (10e) | MRSA USA300 | 4 | researchgate.net |

The antifungal properties of N-octylbenzylamine analogues have been evaluated against pathogenic yeasts such as Candida albicans. While direct data on N-octylbenzylamine against Yarrowia lipolytica is not prominent, studies on related structures are informative. For example, N-terminal derivatives of the Brevinin-1OS peptide showed significant activity against C. albicans. nih.gov

Research on newly synthesized Mannich bases revealed that some derivatives possess broad-spectrum antimicrobial activity, including efficacy against C. albicans. ajms.iq Specifically, compound 3e from this series was identified as the most potent derivative against all tested microorganisms, including the fungal strain. ajms.iq Furthermore, studies on thieno[2,3-d]pyrimidine (B153573) hybrids reported antimicrobial properties against the Candida albicans fungal strain. semanticscholar.org Another study noted that the natural metabolite damnacanthal (B136030) displayed prominent antifungal activity against Candida lipolytica. frontiersin.org

| Compound Class/Analogue | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Brevinin-1OS Peptide Analogues | Candida albicans | Significant antimicrobial activity | nih.gov |

| Isatin Mannich Base (3e) | Candida albicans | Most potent of the series | ajms.iq |

| Thieno[2,3-d]pyrimidine Hybrids | Candida albicans | Antimicrobial properties observed | semanticscholar.org |

| Damnacanthal | Candida lipolytica | Prominent antifungal activity | frontiersin.org |

Mechanistic Elucidation of Biological Action (in vitro)

Understanding the mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For N-octylbenzylamine and its analogues, several potential mechanisms have been explored.

Enzymes essential for bacterial survival are prime targets for new antibiotics. One such enzyme is tRNA (Guanine37-N1)-methyltransferase (TrmD), which is vital in most bacterial species. nih.gov While N-octylbenzylamine itself has not been reported as a TrmD inhibitor, various heterocyclic compounds, such as thienopyrimidinone derivatives, have been designed and synthesized to target this enzyme, showing nanomolar potency in vitro. semanticscholar.orgnih.gov Molecular docking studies of related benzimidazole-thienopyrimidines have shown a high affinity for the TrmD inhibitor binding site. semanticscholar.org

The broader benzylamine scaffold is found in inhibitors of other enzymes. For example, N-alkylbenzylamine derivatives have been investigated as potential agents against Alzheimer's disease through the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). researchgate.netnih.gov This suggests that the N-octylbenzylamine structure has the potential to interact with various enzyme active sites, although its specific targets in antimicrobial contexts require further investigation.

Beyond specific enzyme inhibition, N-octylbenzylamine may interact with other cellular components. Patent literature describes the synthesis of 4-n-Octylbenzylamine as a potential modulator of sphingosine-1-phosphate (S1P) receptors. googleapis.com S1P receptors are G-protein-coupled receptors involved in numerous cellular processes, and their modulation can have profound biological effects. googleapis.com

Another potential mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. The lipophilic nature of the N-octyl chain in N-octylbenzylamine suggests a capacity to interact with and perturb the lipid bilayer of microbial membranes, a common mechanism for many antimicrobial agents. nih.gov This interaction can lead to increased membrane permeability and the release of cytoplasmic contents, ultimately causing cell death. nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Properties

Structure-activity relationship (SAR) analysis helps to determine how a molecule's chemical structure relates to its biological activity. nih.gov For N-alkylbenzylamine analogues, several structural features have been identified as critical for their antimicrobial properties.

The most significant feature appears to be the lipophilic N-alkyl chain. Studies on various antimicrobial compounds consistently show that hydrophobicity plays a key role in potency. nih.gov For example, in a series of benzylamino derivatives of bile acids, antimicrobial activity was found to correlate linearly with the log P values (a measure of lipophilicity), indicating that the ability of these molecules to cross cellular membranes is paramount. nih.gov Similarly, for chromone derivatives, a lipophilic 2-alkyl moiety was deemed essential for antibacterial activity. acs.org This strongly suggests that the eight-carbon chain of N-octylbenzylamine is a critical determinant of its biological function, likely by facilitating interaction with and insertion into the lipid membranes of target cells.

Theoretical and Computational Investigations of Benzylamine, N Octyl

Computational Prediction and Validation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational simulations have become essential for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. chemrxiv.org For a molecule like N-octylbenzylamine, which can participate in reactions such as N-alkylation, acylation, or oxidation, computational methods can map out the potential energy surface (PES) connecting reactants to products.

By employing techniques like the nudged elastic band (NEB) method or by locating transition state structures, chemists can calculate the activation energy barriers for different possible reaction pathways. researchgate.netresearchgate.net This allows for the prediction of the most favorable reaction route under specific conditions. For instance, in a hypothetical oxidation reaction at the nitrogen atom, computational analysis could identify the transition state for the initial attack by an oxidizing agent and calculate its energy barrier, providing a quantitative measure of the reaction's feasibility. researchgate.net The validation of these predicted pathways often involves comparing calculated kinetic parameters with experimental data.

Molecular Docking and Binding Energy Predictions with Biological Receptors (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. jscimedcentral.comcal-tek.eu This method is a cornerstone of structure-based drug design, used to screen large libraries of compounds and identify potential drug candidates. ijpras.comitmedicalteam.pl The process involves a search algorithm to generate numerous possible binding poses, which are then evaluated using a scoring function that estimates the binding affinity, often reported as a binding energy in kcal/mol. jscimedcentral.com

Given its structure, N-octylbenzylamine could be investigated as a potential inhibitor for various enzymes. For example, monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important drug targets. A molecular docking study could be performed to predict how N-octylbenzylamine binds to the active site of MAO. The results would highlight key intermolecular interactions, such as hydrogen bonds between the amine group and active site residues, and hydrophobic interactions involving the benzyl (B1604629) and octyl groups. mdpi.com The predicted binding energy would provide an estimate of its inhibitory potency. cal-tek.eu

Table 2: Hypothetical Molecular Docking Results for N-Octylbenzylamine with Monoamine Oxidase A (MAO-A)

| Parameter | Value/Residues |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | TYR407, TYR444 |

| Pi-Pi Stacking | TYR407, PHE352 |

| Hydrophobic Interactions | ILE199, ILE335, LEU337 |

| Predicted Inhibition Constant (Ki) | ~500 nM |

Note: This data is illustrative, based on typical interactions observed for inhibitors in the MAO-A active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Octylbenzylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. analis.com.mybiointerfaceresearch.com In a QSAR study, the structures of molecules are represented by numerical values called molecular descriptors, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, size, shape). frontiersin.org A mathematical model is then developed to relate these descriptors to the observed activity, such as an inhibition constant (IC50). jmaterenvironsci.com

For a series of N-octylbenzylamine derivatives with varying substituents on the benzyl ring, a QSAR model could be built to understand which properties are crucial for a specific biological activity. imist.manih.gov Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation. analis.com.myimist.ma The resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 3: Example of Descriptors in a QSAR Model for N-Octylbenzylamine Derivatives

| Descriptor | Definition | Contribution to Activity |

| LogP | Octanol-water partition coefficient | Positive (hydrophobicity increases activity) |

| TPSA | Topological Polar Surface Area | Negative (lower polarity increases activity) |

| MR | Molar Refractivity | Positive (larger, more polarizable groups increase activity) |

| LUMO | Energy of Lowest Unoccupied Molecular Orbital | Negative (lower LUMO energy correlates with better activity) |

Note: This table presents a hypothetical set of descriptors and their likely influence on the activity of enzyme inhibitors.

Computational Analysis of Catalytic Mechanisms and Intermediates

Computational chemistry provides powerful tools for investigating the detailed step-by-step mechanism of enzyme-catalyzed reactions. mdpi.commtu.edu Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for this purpose. nih.gov In a QM/MM simulation, the region of the system where bond-breaking and bond-forming events occur (e.g., the substrate and key active site residues) is treated with a high-accuracy QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. mdpi.com

If N-octylbenzylamine were a substrate for an enzyme, such as a cytochrome P450 monooxygenase that hydroxylates the octyl chain, a QM/MM approach could be used to model the entire catalytic cycle. nih.gov This would involve calculating the energies of all intermediates and transition states along the reaction pathway. nih.gov Such an analysis could reveal the rate-determining step of the reaction, identify key amino acid residues involved in catalysis, and explain the reaction's regio- and stereoselectivity. nih.govnih.gov The resulting energy profile provides a detailed map of the catalytic mechanism at an atomic level.

Emerging Research Directions and Future Outlook for Benzylamine, N Octyl Chemistry

Integration of Flow Chemistry and Continuous Processing in N-Octylbenzylamine Synthesis

The synthesis of secondary amines like Benzylamine (B48309), N-octyl- is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. evonik.com These methodologies offer significant advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, better reproducibility, and more straightforward scalability. organic-chemistry.orgbeilstein-journals.org In a typical batch synthesis of N-octylbenzylamine, which can be achieved through the reductive amination of benzaldehyde (B42025) with n-octylamine, the reaction kinetics are controlled by the duration of reagent exposure at a specific temperature. epdf.pubwikipedia.org

For the synthesis of N-octylbenzylamine, a continuous process could involve pumping streams of benzaldehyde and n-octylamine into a T-piece mixer before entering a heated reactor coil for the initial imine formation. Subsequently, this stream could be combined with a reducing agent in a second reactor module. The use of micro- or millireactors enhances heat dissipation, which is crucial for managing the exothermic nature of many reduction steps. evonik.com Furthermore, integrating downstream processing units for continuous separation, purification (e.g., extraction, distillation), and analysis can create a fully automated, end-to-end manufacturing system. evonik.comamericanpharmaceuticalreview.com

Table 1: Comparison of Batch vs. Flow Synthesis Parameters for N-Octylbenzylamine

| Parameter | Batch Production | Flow Chemistry |

|---|---|---|

| Reaction Stoichiometry | Defined by the concentration and volumetric ratio of reagents added to a vessel. wikipedia.org | Defined by the concentration of reagent solutions and the ratio of their individual flow rates. wikipedia.org |

| Residence Time | Determined by the duration the reaction vessel is held at a specific temperature. wikipedia.org | Determined by the reactor's volume and the total flow rate of the combined streams. wikipedia.org |

| Heat Transfer | Limited by the surface-area-to-volume ratio of the reactor vessel, can lead to temperature gradients. | Highly efficient due to the high surface-area-to-volume ratio of microreactors, allowing for precise temperature control. organic-chemistry.org |

| Mass Transfer | Dependent on mechanical stirring efficiency, which can be inconsistent, especially in multiphase reactions. nih.gov | Significantly enhanced due to small channel dimensions, leading to rapid and efficient mixing. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions ("sizing up"). nih.gov | Achieved by running the system for a longer duration or by parallelizing multiple reactors ("numbering up"). nih.govamericanpharmaceuticalreview.com |

| Safety | Large volumes of reagents and intermediates are present at one time, increasing potential hazards. | Small volumes are reacting at any given moment, minimizing risk, especially with hazardous reagents. organic-chemistry.org |

Development of Novel Benzylamine, N-octyl- Analogues for Specific Chemical Applications

The development of novel analogues of Benzylamine, N-octyl- is a promising research avenue for tailoring molecular properties for specific applications in fields like catalysis, materials science, and medicinal chemistry. The design of new analogues involves systematic modification of the core structure—the benzyl (B1604629) group, the octyl chain, or the amine linkage—to fine-tune characteristics such as hydrophobicity, steric hindrance, electronic properties, and biological activity. nih.gov

While research specifically detailing a wide range of N-octylbenzylamine analogues is nascent, the principles of analogue design are well-established. nih.gov For example, introducing substituents onto the phenyl ring can alter the electronic nature of the molecule, which could be useful in catalysis or for creating materials with specific electronic properties. Modifying the length or branching of the alkyl chain would directly impact the molecule's lipophilicity and its self-assembly behavior in solution or on surfaces.

Table 2: Comparison of N-Octylbenzylamine and a Structural Analogue

| Property | Benzylamine, N-octyl- | 4-Octylbenzylamine |

|---|---|---|

| Synonym | N-benzyl-1-n-octylamine xchemi.com | (4-Octylphenyl)methanamine nih.gov |

| Molecular Formula | C₁₅H₂₅N | C₁₅H₂₅N nih.gov |

| Molecular Weight | 219.37 g/mol | 219.37 g/mol nih.gov |

| Structure | The octyl group is attached to the nitrogen atom (secondary amine). | The octyl group is attached to the para position of the phenyl ring (primary amine). nih.gov |

| Topological Polar Surface Area | 12.0 Ų | 26.0 Ų nih.gov |

| Potential Applications | Precursor for catalysts, corrosion inhibitor, intermediate in organic synthesis. | Building block for liquid crystals, functional polymers, or as a ligand where a primary amine is required. |

Contributions to Sustainable Chemistry Principles (e.g., Green Synthesis, Solvent-Free Reactions)

The synthesis and application of Benzylamine, N-octyl- are being increasingly scrutinized through the lens of sustainable chemistry. Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. numberanalytics.comitrcweb.org The production of N-octylbenzylamine via reductive amination is inherently atom-economical, a key principle of green chemistry, as it combines two smaller molecules into a larger one with water as the main byproduct.

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Traditional synthesis methods for N-octylbenzylamine may use solvents like tetrahydrofuran (B95107) (THF). epdf.pub Emerging research focuses on solvent-free reaction conditions, which reduce environmental pollution and can enhance reaction efficiency. zenodo.org Techniques applicable to amine synthesis include mechanochemistry (using ball milling) and microwave-assisted synthesis. zenodo.orgdergipark.org.tr These methods can accelerate reaction times and increase yields while avoiding the need for hazardous solvents. researchgate.net For example, the condensation of an aldehyde and an amine to form an imine, the first step in reductive amination, has been successfully performed under solvent-free conditions. zenodo.orgdergipark.org.tr

Further contributions to sustainability include the use of renewable feedstocks, developing recyclable catalysts to replace stoichiometric reagents, and improving energy efficiency by conducting reactions at ambient temperature and pressure where possible. numberanalytics.comrsc.org Nanocatalysts, for instance, offer high efficiency and can often be recovered and reused, aligning with the principles of green catalysis. ajgreenchem.com

Table 3: Application of Green Chemistry Principles to N-Octylbenzylamine Synthesis

| Principle of Green Chemistry | Application to N-Octylbenzylamine Synthesis |

|---|---|

| 1. Waste Prevention | Optimize reactions to achieve high yields and selectivity, minimizing by-product formation. numberanalytics.com |

| 2. Atom Economy | Reductive amination is an atom-economical route, maximizing the incorporation of reactant atoms into the final product. rsc.org |

| 3. Less Hazardous Chemical Syntheses | Select reagents and synthetic pathways that minimize toxicity, for example, using milder, more selective reducing agents. numberanalytics.com |

| 4. Designing Safer Chemicals | Develop analogues with reduced toxicity and enhanced biodegradability. |

| 5. Safer Solvents and Auxiliaries | Replace traditional organic solvents with water, supercritical fluids, or implement solvent-free reaction conditions. numberanalytics.comzenodo.org |

| 6. Design for Energy Efficiency | Utilize methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption, or use catalysts that enable lower reaction temperatures. numberanalytics.comcambridgescholars.com |

| 7. Use of Renewable Feedstocks | Explore routes using bio-derived benzaldehyde or octylamine (B49996) from renewable sources. numberanalytics.comrsc.org |

| 8. Reduce Derivatives | Employ one-pot, tandem reactions to avoid intermediate isolation and purification steps. nih.gov |

| 9. Catalysis | Use highly efficient and recyclable catalysts (e.g., heterogeneous or nanocatalysts) instead of stoichiometric reagents. ajgreenchem.com |

| 10. Design for Degradation | Design the molecule to break down into benign substances after its intended use. |

| 11. Real-time Analysis for Pollution Prevention | Implement in-situ monitoring techniques to control the reaction and prevent excursions that could lead to waste. mdpi.com |

| 12. Inherently Safer Chemistry for Accident Prevention | Use flow chemistry to minimize the volume of hazardous materials at any given time, reducing the risk of accidents. organic-chemistry.org |

Application of Advanced Analytical and Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization and control of chemical syntheses, including that of Benzylamine, N-octyl-, are greatly enhanced by advanced analytical and spectroscopic techniques that allow for in-situ reaction monitoring. bruker.com Process Analytical Technology (PAT) provides real-time data on the progress of a reaction, enabling chemists to understand reaction kinetics, identify intermediates, and determine endpoints with high precision. nanalysis.com This is particularly valuable when integrated into continuous flow systems. bruker.com

Several spectroscopic methods are suitable for monitoring the synthesis of N-octylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR systems can be coupled directly to a reactor output. bruker.comnanalysis.com By monitoring changes in the signals corresponding to the aldehyde, imine intermediate, and final amine product, researchers can obtain detailed kinetic and mechanistic information in real-time.

Infrared (IR) and Raman Spectroscopy: These techniques are powerful for tracking changes in functional groups. For example, the disappearance of the carbonyl (C=O) stretch of benzaldehyde and the appearance of the imine (C=N) and then amine (N-H) bands can be monitored continuously.

Mass Spectrometry (MS): Coupling a mass spectrometer to the reaction allows for the direct detection and quantification of reactants, intermediates, and products based on their mass-to-charge ratio. lcms.cz This is especially useful for identifying low-concentration by-products.

X-ray Absorption Spectroscopy (XAS) and Diffraction: When using solid-supported or nanoparticle catalysts, in-situ X-ray techniques can provide information on the catalyst's electronic and physical structure during the reaction, helping to elucidate the catalytic mechanism. frontiersin.orgrsc.org

These techniques provide a continuous stream of data that can be used to optimize reaction conditions on the fly, ensuring high yield, purity, and safety. mdpi.com

Table 4: Advanced Analytical Techniques for In Situ Monitoring of N-Octylbenzylamine Synthesis

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| Flow NMR Spectroscopy | Quantitative data on molecular structure, reaction kinetics, and product purity. bruker.com | Real-time tracking of benzaldehyde consumption, imine formation, and conversion to N-octylbenzylamine. |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Real-time tracking of changes in functional groups (e.g., C=O, C=N, N-H). bruker.com | Monitoring the conversion of the aldehyde to the imine intermediate and the final amine product. |

| Mass Spectrometry (MS) | Identification and quantification of molecules based on mass-to-charge ratio. lcms.cznih.gov | Detecting reaction intermediates, the final product, and any impurities or by-products formed. |

| Supercritical Fluid Chromatography (SFC) | Separation and analysis of reaction components; a green alternative to HPLC. mdpi.com | Online analysis of reaction mixtures to determine conversion and selectivity. |

| Electrochemical Sensors | Can monitor specific analytes or changes in the reaction medium in real-time. mdpi.com | Could be developed to selectively detect reactants or products if they are electrochemically active. |

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The future of Benzylamine, N-octyl- chemistry lies at the intersection of several scientific disciplines, where its unique structural features—a rigid aromatic head and a flexible lipophilic tail—can be exploited for novel applications.

Interface with Materials Science: Materials science is an interdisciplinary field focused on the design and discovery of new materials. wikipedia.org The amphiphilic nature of N-octylbenzylamine makes it a candidate for applications in surface science and polymer chemistry. It could be used as a surface modifying agent to alter the hydrophobic/hydrophilic properties of materials, as a corrosion inhibitor, or as a plasticizer. Analogues of N-octylbenzylamine could be designed as monomers for specialty polymers or as building blocks for liquid crystals. Its ability to coordinate with metal ions also suggests potential use in the synthesis of metal-organic frameworks (MOFs) or as a stabilizing agent for nanoparticles, creating advanced materials with tailored electronic, optical, or mechanical properties. wikipedia.orgktu.lt

Interface with Chemical Biology: Chemical biology applies chemical techniques and tools, often small molecules, to study and manipulate biological systems. wikipedia.org While direct biological applications of N-octylbenzylamine are not widely reported, its structure is reminiscent of molecules that interact with biological membranes or proteins. Researchers in chemical biology could explore its potential as a molecular probe. For example, by attaching a fluorescent tag or using bioorthogonal chemistry, analogues of N-octylbenzylamine could be used to study processes like protein-ligand interactions or membrane transport. rsc.org The field also involves the synthesis of biologically active compounds; therefore, N-octylbenzylamine and its derivatives could serve as scaffolds for developing new therapeutic agents, leveraging techniques like combinatorial chemistry to create libraries of related compounds for screening. wikipedia.org The study of how molecules like nitric oxide function at different concentrations to signal biological responses provides a framework for how simple chemical entities can have complex biological roles. nih.gov

This multidisciplinary approach, combining the synthetic power of organic chemistry with the functional focus of materials science and the biological insight of chemical biology, will be crucial for unlocking the full potential of Benzylamine, N-octyl- and its future derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-octyl-benzylamine, and how do reaction conditions influence yield?

- Methodology : Based on benzylamine derivatization methods (e.g., alkylation with 1-bromooctane), reaction parameters such as temperature, solvent polarity, and stoichiometric ratios (amine:alkylating agent) must be systematically tested. For example, demonstrates that stepwise addition of alkyl halides and temperature control (e.g., 0–5°C) improves yields in analogous N-alkylbenzylamine syntheses. However, N-octyl derivatives may require longer reaction times due to steric hindrance. Purification via vacuum distillation or column chromatography is critical, as residual alkyl halides or byproducts (e.g., dialkylated amines) can complicate isolation .

Q. How can spectroscopic techniques (NMR, FTIR) reliably distinguish N-octyl-benzylamine from structural analogs?

- Methodology :

- ¹H NMR : The benzylic CH₂ group adjacent to the amine typically resonates at δ 3.7–4.0 ppm (split into a singlet or multiplet depending on coupling). The octyl chain’s terminal methyl group (δ 0.8–0.9 ppm) and methylene protons (δ 1.2–1.4 ppm) provide distinct integration ratios.

- ¹³C NMR : The quaternary carbon attached to the amine appears at ~140–145 ppm, while the octyl chain carbons show sequential δ 22–35 ppm .

- FTIR : N-H stretching (3300–3500 cm⁻¹) and C-N stretching (1250–1350 cm⁻¹) confirm the amine group. Compare with , where unexpected NMR signals in benzylamine derivatives highlighted structural ambiguities requiring advanced 2D NMR (e.g., HSQC, HMBC) .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of N-octyl-benzylamine in aqueous and organic phases?

- Methodology :

- Solubility : Test in polar (water, ethanol) vs. nonpolar solvents (hexane, toluene). shows benzylamine derivatives exhibit partial miscibility in water due to hydrophobic octyl chains, with solubility decreasing as temperature increases .

- pKa : Use potentiometric titration in aqueous-organic mixtures. Benzylamine’s pKa (~9.3) is lowered by electron-donating alkyl groups (N-octyl substitution may reduce basicity slightly compared to NH₂ analogs) .

Advanced Research Questions